Menfegol

Description

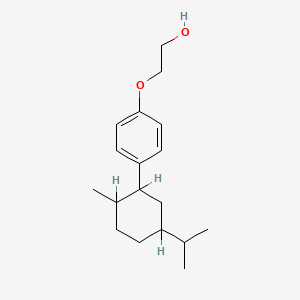

Structure

3D Structure

Properties

CAS No. |

38193-77-0 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-[4-(2-methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol |

InChI |

InChI=1S/C18H28O2/c1-13(2)16-5-4-14(3)18(12-16)15-6-8-17(9-7-15)20-11-10-19/h6-9,13-14,16,18-19H,4-5,10-12H2,1-3H3 |

InChI Key |

QNEAJARGVHIUBG-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |

Canonical SMILES |

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Menfegal menfegol Menphegal Menphegol Neo Sampoon p-menthanylphenyl polyoxyethylene ether TS 88 TS-88 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Menfegol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant employed as a spermicidal agent.[1] It is the active ingredient in certain contraceptive formulations, including foaming tablets and condom coatings.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Identification

This compound is chemically identified as p-menthanyl-phenyl-polyoxyethylene ether. The structure consists of a hydrophobic p-menthanyl-phenyl group and a hydrophilic polyoxyethylene chain.

Synonyms:

-

Poly(oxy-1,2-ethanediyl), α-[4-[methyl(1-methylethyl)cyclohexyl]phenyl]-ω-hydroxy-

Molecular Formula: C₁₈H₂₈O₂

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

Due to the nature of this compound as a polymeric mixture, its physicochemical properties can vary. The following table summarizes available data for related compounds, which can provide an estimation for this compound.

| Property | Value | Source |

| Molecular Weight | 276.41 g/mol | N/A |

| Appearance | Colorless to amber liquid | [5] |

| Density | ~0.936 g/cm³ | [5] |

| Boiling Point | ~220°C | [5] |

| Melting Point | < -20°C | [5] |

| Flash Point | ~96°C | [5] |

| Vapor Pressure | ~0.0920 mmHg @ 23°C | [5] |

| Log P | ~4.26 | [5] |

| Solubility | Data not available |

Synthesis

-

Alkylation of Phenol (B47542): Reaction of phenol with a menthylating agent to produce p-menthanylphenol.

-

Ethoxylation: The p-menthanylphenol is then reacted with ethylene (B1197577) oxide in the presence of a catalyst to form the polyoxyethylene ether chain. The length of the chain (the 'n' in the structural formula) can be controlled by the reaction conditions.

A general representation of the synthesis is as follows:

Caption: Generalized synthesis workflow for this compound.

Mechanism of Action

This compound functions as a spermicide through its properties as a non-ionic surfactant.[1] The primary mechanism of action is the disruption of the sperm cell membrane.[6] The hydrophobic p-menthanyl-phenyl tail of the molecule intercalates into the lipid bilayer of the sperm plasma membrane, while the hydrophilic polyoxyethylene head interacts with the aqueous environment. This disrupts the integrity of the membrane, leading to increased permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.[6]

This mechanism does not involve a specific signaling pathway but is rather a direct physical effect on the cell membrane.

Caption: Mechanism of action of this compound on sperm.

Experimental Protocols

The evaluation of the spermicidal activity of this compound can be conducted using various in-vitro assays. Detailed protocols for two common methods, the Sander-Cramer test and the MTT assay, are provided below.

Sander-Cramer Test (Modified) for Spermicidal Activity

This test is a qualitative assay to determine the minimum effective concentration (MEC) of a spermicidal agent required to immobilize sperm.[7]

Materials:

-

This compound stock solution (e.g., 1% w/v in physiological saline)

-

Physiological saline (0.9% NaCl)

-

Freshly collected human semen sample (liquefied for 30-60 minutes at 37°C)

-

Microscope slides and coverslips

-

Vortex mixer

-

Microscope (phase-contrast recommended)

Procedure:

-

Prepare serial dilutions of the this compound stock solution in physiological saline.

-

In a series of test tubes, add 0.25 mL of each this compound dilution.

-

To each tube, add 0.05 mL of the liquefied semen sample.

-

Immediately vortex the mixture at a low speed for 10 seconds.

-

Place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under the microscope at 400x magnification.

-

Observe for sperm motility. The MEC is the lowest concentration of this compound at which 100% of the sperm are immotile within 20-30 seconds.[7][8]

Caption: Workflow for the Sander-Cramer spermicidal assay.

MTT Assay for Sperm Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability.[9]

Materials:

-

This compound

-

Freshly collected human semen sample

-

Culture medium (e.g., Ham's F10 with 25 mM HEPES and 10% HSA)

-

MTT solution (5 mg/mL in phosphate-buffered saline, sterile filtered)

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

-

96-well microplate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Prepare a sperm suspension in the culture medium.

-

Incubate the sperm with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Following incubation, add 10 µL of the MTT solution to each well containing 100 µL of the sperm suspension.

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Allow the plate to stand overnight in the incubator.[10]

-

Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[10][11]

-

The absorbance is directly proportional to the number of viable, metabolically active sperm.

Caption: Workflow for the MTT sperm viability assay.

Quantitative Data Summary

| Parameter | Concentration | Observation | Source |

| Spermicidal Activity | ≥ 0.5 mg/mL | Strong spermicidal activity | [2] |

| Condom Coating | 20 mg/condom | Complete suppression of sperm motility and no viable sperm | [2] |

| Foaming Tablet Dosage | 60 mg | Administered 2-10 minutes before coitus | [1] |

| Genital Lesions (Frequent Use) | 1-8 tablets/day for 14 days | Increased incidence of genital lesions with frequent use | [12] |

Safety and Side Effects

While generally considered safe for occasional use, frequent application of this compound has been associated with adverse effects. Studies have shown a high incidence of genital lesions in individuals using this compound foaming tablets multiple times a day.[12] Potential side effects can include skin rash, itching, and a burning or stinging sensation.[1]

Conclusion

This compound is a well-established spermicidal agent with a clear mechanism of action based on its surfactant properties. This guide provides a detailed overview of its chemical structure, properties, and methods for its evaluation. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this and similar compounds. Further research into the specific physicochemical properties and a standardized synthesis protocol would be beneficial for the continued development and quality control of this compound-containing products.

References

- 1. mims.com [mims.com]

- 2. Spermicidal activity of this compound-coated condom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spermicide - Wikipedia [en.wikipedia.org]

- 4. Sperm MTT Viability Assay: A New Method for Evaluation of Human Sperm Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ScenTree - Menthanyl acetate (CAS N° 58985-18-5) [scentree.co]

- 6. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Spermicidal Activity of the Safe Natural Antimicrobial Peptide Subtilosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. Frequent use of this compound spermicidal vaginal foaming tablets associated with a high incidence of genital lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Menfegol: A Technical Guide to a Nonionic Surfactant Spermicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menfegol, a nonionic surfactant, has been utilized as a spermicidal agent, primarily in Europe and Asia. Its mechanism of action is predicated on the disruption of the sperm plasma membrane, leading to rapid immobilization and loss of viability. This technical guide provides a comprehensive overview of this compound, summarizing its spermicidal efficacy, safety profile, and the experimental methodologies used for its evaluation. Detailed protocols for key in vitro assays are provided, and its mechanism of action is visualized through a proposed signaling pathway. While effective, the safety of this compound, particularly with frequent use, has been a subject of clinical investigation, revealing a dose-dependent increase in genital lesions. This document aims to serve as a core resource for researchers and professionals in the field of reproductive health and contraceptive development.

Introduction

This compound is a nonionic surfactant, chemically identified as p-menthanyl-phenyl-polyoxyethylene ether. It functions as a chemical contraceptive by disrupting the integrity of the sperm cell membrane, leading to loss of motility and inability to fertilize an oocyte.[1][2] As a surface-active agent, this compound's amphiphilic nature allows it to integrate into the lipid bilayer of the sperm plasma membrane, causing irreversible damage.[3] This guide delves into the technical aspects of this compound, presenting quantitative data on its efficacy and safety, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.

Spermicidal Efficacy of this compound

The spermicidal potency of this compound has been evaluated in several in vitro studies. Its efficacy is typically quantified by determining the concentration required to achieve a certain level of sperm immobilization or killing within a specified timeframe.

Table 1: In Vitro Spermicidal Efficacy of this compound

| Parameter | Concentration | Observation | Source |

| ED50 | 0.104 mg/ml | 50% reduction in sperm motility. | [1] |

| Strong Spermicidal Activity | ≥ 0.5 mg/ml | Complete suppression of sperm motility and viability. | [2][4] |

| This compound-Coated Condom | 20 mg/condom | Complete suppression of sperm motility and no viable sperm observed immediately after ejaculation. | [2][4] |

Safety Profile of this compound

While effective as a spermicide, the safety of this compound, particularly in formulations intended for frequent vaginal application, has raised concerns. Clinical trial data has indicated a potential for mucosal irritation and the development of genital lesions with repeated use.

Table 2: Clinical Safety Data for this compound Vaginal Foaming Tablets

| Frequency of Use | Percentage of Recipients with Genital Lesions |

| Once every other day | 5.0% |

| 1 time a day | 11.8% |

| 2 times a day | 27.8% |

| 4 times a day | 49.7% |

| 8 times a day | 29.4% |

| Data from a 14-day randomized placebo-controlled study.[5][6] |

Mechanism of Action: Membrane Disruption and Subsequent Signaling

As a nonionic surfactant, this compound's primary mechanism of spermicidal action is the disruption of the sperm's plasma membrane. This initial event triggers a cascade of secondary effects leading to cell death.

The proposed signaling pathway is as follows:

-

Membrane Intercalation: The amphiphilic this compound molecules insert into the lipid bilayer of the sperm plasma membrane.

-

Membrane Disruption: This intercalation disrupts the structural integrity of the membrane, leading to increased permeability.

-

Loss of Membrane Potential: The disruption of the membrane leads to a rapid depolarization due to the uncontrolled flux of ions across the membrane.

-

Unregulated Ion Influx: The compromised membrane allows for a massive and unregulated influx of extracellular ions, most critically Ca²⁺.

-

Calcium Overload: The sudden and large increase in intracellular calcium concentration triggers a premature and aberrant acrosome reaction.

-

Cell Death: The combination of membrane damage, loss of ion homeostasis, and premature acrosomal exocytosis leads to rapid sperm cell death.

Experimental Protocols

The evaluation of spermicidal agents like this compound relies on a set of standardized in vitro assays to determine their efficacy and impact on sperm function.

Sander-Cramer Test (Sperm Immobilization Assay)

This assay is a fundamental test to determine the minimum effective concentration (MEC) of a spermicide required to induce complete immobilization of sperm within a short time frame.

Protocol:

-

Preparation of Spermicide Dilutions: Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tyrode's solution).

-

Semen Sample: Obtain a fresh human semen sample and allow it to liquefy at 37°C for 30 minutes.

-

Exposure: Mix a defined volume of the liquefied semen with a specified volume of each this compound dilution (a common ratio is 1:5 semen to spermicide solution).

-

Observation: Immediately after mixing, place a drop of the mixture on a microscope slide and observe under a phase-contrast microscope.

-

Endpoint: Determine the lowest concentration of this compound that causes 100% immobilization of sperm within 20-30 seconds. This is reported as the MEC.[7]

Computer-Assisted Sperm Analysis (CASA)

CASA provides an objective and detailed assessment of sperm motility parameters, offering a more quantitative evaluation of a spermicide's effect than manual observation.

Protocol:

-

Sample Preparation: Prepare suspensions of motile sperm, typically through a swim-up or density gradient centrifugation method.

-

Treatment: Incubate the motile sperm suspension with various concentrations of this compound for defined periods.

-

Analysis: Load a small aliquot of the treated sperm suspension into a specialized counting chamber (e.g., Makler or Leja chamber).

-

Image Acquisition: Place the chamber on the heated stage of a microscope equipped with a video camera. The CASA software captures a series of images in quick succession.

-

Data Analysis: The software tracks the movement of individual sperm heads and calculates a range of kinematic parameters.[2][8][9]

Key CASA Parameters:

-

VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.

-

VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the sperm track divided by the time elapsed.

-

VAP (Average Path Velocity): The velocity over a smoothed path.

-

LIN (Linearity): The ratio of VSL to VCL, indicating the straightness of the sperm's path.

-

STR (Straightness): The ratio of VSL to VAP.

-

BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.

-

ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.

Hypo-osmotic Swelling (HOS) Test

The HOS test assesses the functional integrity of the sperm plasma membrane. A healthy, intact membrane will allow water to pass into the cell in a hypo-osmotic environment, causing the tail to swell and curl.

Protocol:

-

HOS Solution: Prepare a hypo-osmotic solution (e.g., a mixture of fructose (B13574) and sodium citrate (B86180) in distilled water).

-

Semen Incubation: Mix a small volume of liquefied semen with the HOS solution (e.g., 1:10 ratio).

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes.

-

Microscopic Examination: Place a drop of the suspension on a slide and examine under a phase-contrast microscope.

-

Scoring: Count at least 100 spermatozoa and determine the percentage of sperm showing tail swelling (coiling), which indicates an intact and functional plasma membrane.[10][11][12]

Conclusion

This compound is a potent nonionic surfactant spermicide with a clear mechanism of action centered on the disruption of the sperm plasma membrane. While its in vitro efficacy is well-documented, its clinical application, particularly in formulations for frequent use, warrants careful consideration due to the potential for mucosal irritation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel spermicidal agents. Future research should focus on elucidating the precise molecular interactions between this compound and sperm membrane components to refine our understanding of its activity and to guide the development of safer and more effective non-hormonal contraceptives.

References

- 1. Quantification of the in vitro activity of some compounds with spermicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spermicidal activity of this compound-coated condom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Effects of a condom coated with this compound, a spermicide, on sperm motility and viability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frequent use of this compound spermicidal vaginal foaming tablets associated with a high incidence of genital lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the potency of d-propranolol, chlorhexidine and nonoxynol-9 in the Sander-Cramer test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Sperm Motility with the Use of Computer-Aided Sperm Analysis (CASA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The validity and reliability of computer-aided semen analyzers in performing semen analysis: a systematic review - Finelli - Translational Andrology and Urology [tau.amegroups.org]

- 10. The hypo-osmotic swelling test for evaluation of sperm membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mbt-srl.com [mbt-srl.com]

- 12. mdpi.com [mdpi.com]

In Vitro Anti-HIV Activity of Menfegol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a non-ionic surfactant that has been primarily utilized as a spermicidal agent. Beyond its contraceptive properties, early in vitro studies have indicated that this compound possesses activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the available scientific information regarding the in vitro anti-HIV activity of this compound, including its proposed mechanism of action and the general experimental protocols used to assess such activity. While specific quantitative data from primary research on this compound is limited in the available literature, this paper aims to equip researchers with a thorough understanding of the principles and methodologies relevant to its evaluation.

Mechanism of Action: Surfactant-Mediated Viral Inactivation

As a non-ionic surfactant, this compound's anti-HIV activity is predicated on its ability to disrupt the lipid envelope of the virus. HIV is an enveloped virus, meaning its core is surrounded by a lipid bilayer derived from the host cell membrane, in which viral glycoproteins essential for infection are embedded.

The proposed mechanism of action for this compound against HIV involves the following steps:

-

Intercalation into the Viral Membrane: The amphipathic nature of this compound allows it to insert itself into the lipid bilayer of the HIV envelope.

-

Membrane Disruption: The accumulation of surfactant molecules within the viral membrane disrupts the integrity of the lipid bilayer, leading to increased permeability and eventual solubilization of the envelope.

-

Loss of Infectivity: The disruption of the viral envelope results in the loss of critical viral glycoproteins, such as gp120 and gp41, which are necessary for the virus to bind to and enter target host cells (e.g., CD4+ T lymphocytes). This renders the viral particles non-infectious.

This mechanism is not specific to HIV but is a general characteristic of surfactants against enveloped viruses.

Caption: Proposed mechanism of this compound's anti-HIV activity.

Quantitative Data on Anti-HIV Activity

For illustrative purposes, a template for the presentation of such data is provided below.

Table 1: In Vitro Anti-HIV-1 Activity of this compound (Hypothetical Data)

| Assay Type | Cell Line | Virus Strain | Parameter | Value (µg/mL) | Selectivity Index (SI = CC50/IC50) |

| Cell Protection Assay | MT-4 | HIV-1 IIIB | IC50 | Data not available | Data not available |

| Viral Inactivation Assay | - | HIV-1 BaL | EC50 | Data not available | Data not available |

| Cytotoxicity Assay | MT-4 | - | CC50 | Data not available | - |

Experimental Protocols

The following sections detail the general methodologies that would be employed to determine the in vitro anti-HIV activity of a compound like this compound.

Virucidal Assay

This assay directly measures the ability of a compound to inactivate viral particles.

Protocol:

-

Virus Preparation: A known titer of cell-free HIV-1 (e.g., HIV-1 IIIB or BaL strain) is prepared.

-

Compound Incubation: The virus stock is incubated with various concentrations of this compound for a defined period (e.g., 30 minutes to 2 hours) at 37°C. A control sample with the virus in media alone is also prepared.

-

Removal of Compound: The mixture is then diluted to a non-toxic concentration of this compound or the compound is removed by ultracentrifugation.

-

Infection of Target Cells: The treated virus is used to infect a susceptible cell line (e.g., MT-4 cells or TZM-bl reporter cells).

-

Quantification of Viral Replication: After a suitable incubation period (e.g., 3-5 days), viral replication is quantified by measuring p24 antigen levels in the supernatant using an ELISA, or by measuring luciferase activity in TZM-bl cells.

-

Data Analysis: The EC50 value, the concentration of this compound that reduces viral infectivity by 50%, is calculated.

Caption: Workflow for a virucidal assay.

Cell-Based Anti-HIV Assay (p24 Antigen Assay)

This assay measures the ability of a compound to inhibit HIV replication in a cell culture system.

Protocol:

-

Cell Plating: A suitable target cell line, such as MT-4 or peripheral blood mononuclear cells (PBMCs), is plated in a multi-well plate.

-

Compound Addition: The cells are pre-incubated with various concentrations of this compound.

-

Viral Infection: The cells are then infected with a known amount of HIV-1.

-

Incubation: The infected cells are incubated for several days to allow for viral replication.

-

Supernatant Collection: At specific time points, a portion of the cell culture supernatant is collected.

-

p24 Antigen Quantification: The concentration of HIV-1 p24 capsid protein in the supernatant is measured using a commercial ELISA kit.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits p24 production by 50%, is determined.

Caption: Workflow for a cell-based p24 antigen assay.

Syncytium Formation Assay

This assay is used to evaluate the inhibition of HIV-induced cell-cell fusion, which is a hallmark of infection with certain HIV strains.

Protocol:

-

Cell Co-culture: Chronically HIV-1 infected cells (e.g., H9/IIIB) are co-cultured with uninfected CD4+ target cells (e.g., MT-2 cells).

-

Compound Addition: The co-culture is incubated in the presence of various concentrations of this compound.

-

Incubation: The cells are incubated for a period sufficient for syncytia (large, multinucleated cells) to form (e.g., 24-48 hours).

-

Microscopic Examination: The number and size of syncytia are observed and counted under a microscope.

-

Data Analysis: The concentration of this compound that inhibits syncytium formation by 50% is determined.

Caption: Workflow for a syncytium formation assay.

Conclusion and Future Directions

This compound has demonstrated in vitro activity against HIV, with a plausible mechanism of action centered on the disruption of the viral lipid envelope. However, a significant gap exists in the publicly available scientific literature regarding specific quantitative data on its anti-HIV efficacy and cytotoxicity. To fully characterize its potential as a topical microbicide for HIV prevention, further rigorous in vitro studies are warranted. Future research should focus on determining the IC50, EC50, and CC50 values of this compound against a panel of laboratory-adapted and primary HIV-1 isolates. Such data are essential for calculating the selectivity index, a critical parameter for evaluating the preclinical promise of any antiviral candidate. Furthermore, detailed mechanistic studies could provide deeper insights into the specific interactions between this compound and the HIV envelope.

synthesis pathway of Menfegol

An in-depth technical guide on the synthesis of Menfegol is currently unavailable based on publicly accessible scientific literature and patent databases. This compound is a non-ionic surfactant used as a spermicide, and its chemical structure is characterized as a poly(oxy-1,2-ethanediyl), α-[4-[methyl(1-methylethyl)cyclohexyl]phenyl]-ω-hydroxy-. This indicates that the synthesis of this compound involves two primary stages: the formation of a specific alkylphenol precursor, followed by its ethoxylation.

Conceptual Synthesis Pathway

While a detailed, validated experimental protocol for the synthesis of this compound is not publicly available, a scientifically plausible pathway can be proposed based on established chemical principles for the synthesis of analogous alkylphenol ethoxylates. This pathway consists of two main steps:

-

Synthesis of the Alkylphenol Precursor: The precursor to this compound is 4-(p-menthanyl)phenol. This compound is likely synthesized via a Friedel-Crafts alkylation reaction. In this reaction, phenol (B47542) is alkylated with a suitable p-menthane (B155814) derivative, such as p-menthanol, p-menthene, or a p-menthyl halide. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a strong Brønsted acid. The p-menthanyl group is directed predominantly to the para position of the phenol ring due to the ortho,para-directing effect of the hydroxyl group and potential steric hindrance at the ortho positions.

-

Ethoxylation of the Alkylphenol Precursor: The synthesized 4-(p-menthanyl)phenol is then subjected to ethoxylation. This is a base-catalyzed polymerization of ethylene (B1197577) oxide. The phenolic hydroxyl group is first deprotonated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the ethylene oxide ring in a ring-opening polymerization. The process continues until the desired number of ethylene oxide units (polyoxyethylene chain) are added to the precursor, resulting in the final this compound product. The length of the polyoxyethylene chain is a critical factor for the surfactant properties of this compound and is controlled by the stoichiometry of the reactants.

Visual Representation of the Conceptual Synthesis Pathway

The following diagrams illustrate the proposed logical steps for the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of Menfegol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Menfegol is chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether. As a non-ionic surfactant, it possesses a molecular structure consisting of a hydrophobic p-menthanylphenyl group and a hydrophilic polyoxyethylene chain. This amphiphilic nature is central to its spermicidal activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | p-menthanylphenyl polyoxyethylene (8.8) ether |

| Synonyms | This compound |

| Chemical Class | Non-ionic surfactant, Polyoxyethylene ether |

| CAS Number | 38193-77-0 |

| Molecular Formula | C18H28O2 (for the core hydrophobic structure) |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available information and indicates where data is currently unavailable. The properties of polyoxyethylene ethers suggest that this compound is likely a viscous liquid or a low-melting solid at room temperature, with solubility dependent on the length of the polyoxyethylene chain.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | Data not available | Can be estimated based on the average number of ethylene (B1197577) oxide units. |

| Melting Point | Data not available | Expected to be low, characteristic of polyoxyethylene ethers.[1] |

| Boiling Point | Data not available | Likely high and may decompose upon boiling. |

| Solubility | ||

| - Water | Soluble (inferred) | As a surfactant, it is expected to be water-soluble, forming micelles above its critical micelle concentration.[2] |

| - Organic Solvents | Data not available | Solubility in non-polar solvents is likely, given its hydrophobic moiety. |

| pKa | Not applicable | This compound is a non-ionic compound and does not have an ionizable group. |

| logP (Octanol-Water Partition Coefficient) | Data not available | A positive logP value is expected, indicating lipophilicity. There is a significant correlation between spermicidal potency and the partition coefficient for related non-ionic surfactants.[2] |

| Critical Micelle Concentration (CMC) | Data not available | A key parameter for surfactants, representing the concentration at which micelles form. Spermicidal potency has been correlated with CMC for similar compounds.[2] |

Mechanism of Action: Spermicidal Activity

This compound functions as a spermicide through its surfactant properties.[3] It disrupts the lipid bilayer of the sperm cell membrane, leading to increased permeability, loss of essential intracellular components, and ultimately, cell death or immobilization.[4] This mechanism is not based on a specific signaling pathway but rather on a direct physicochemical interaction with the cell membrane.

References

An In-depth Technical Guide to the Early Research on Menfegol Spermicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol, a nonionic surfactant spermicide, emerged as a significant compound in the field of contraception during the mid to late 20th century. Chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether, it was developed as an active ingredient in various contraceptive formulations, including foaming tablets and coatings for condoms. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its chemical synthesis, physicochemical properties, mechanism of action, and the methodologies and findings from key preclinical and clinical studies. The information is presented to serve as a foundational resource for researchers and professionals in drug development.

Chemical Synthesis and Physicochemical Properties

Early research successfully synthesized this compound from turpentine (B1165885) oil.[1][2][3] The process involved leveraging the p-menthane (B155814) structure derived from turpentine as the hydrophobic moiety, which was then subjected to ethoxylation to introduce the hydrophilic polyoxyethylene chain. The average number of oxyethylene units in the final product was approximately 8.8, a critical factor influencing its surfactant properties and spermicidal efficacy.

The physicochemical properties of this compound and other nonionic surfactants were extensively studied to understand their correlation with spermicidal activity. Key parameters are summarized in the table below.

| Property | This compound (p-menthanylphenyl polyoxyethylene (8.8) ether) | Nonoxynol-9 (isononylphenyl polyoxyethylene (9.0) ether) | Octoxynol-9 (isooctylphenyl polyoxyethylene (9.0) ether) |

| Spermicidal Potency (Minimum effective concentration) | Lower than Nonoxynol-9 | Higher than this compound | Lower than this compound and Nonoxynol-9 |

| Critical Micelle Concentration (cmc) | No significant correlation with spermicidal potency in nonionics alone.[1][2][3] | No significant correlation with spermicidal potency in nonionics alone.[1][2][3] | No significant correlation with spermicidal potency in nonionics alone.[1][2][3] |

| Partition Coefficient (n-hexane/water) | Significant correlation with spermicidal potency.[1][2][3] | Significant correlation with spermicidal potency. | Significant correlation with spermicidal potency. |

| Surface Tension | Investigated, but not a primary determinant of spermicidal potency.[1][2][3] | Investigated, but not a primary determinant of spermicidal potency. | Investigated, but not a primary determinant of spermicidal potency. |

| Wetting Time | No significant correlation with spermicidal potency.[1][2][3] | No significant correlation with spermicidal potency. | No significant correlation with spermicidal potency. |

Mechanism of Action

The primary mechanism of action of this compound, like other nonionic surfactant spermicides, is the disruption of the sperm cell's plasma membrane integrity. This action is attributed to the amphiphilic nature of the molecule, which allows it to interact with the lipid bilayer of the sperm membrane.

The hydrophobic p-menthanylphenyl group of this compound partitions into the lipid interior of the sperm membrane, while the hydrophilic polyoxyethylene chain remains oriented towards the aqueous environment. This insertion disrupts the organized structure of the lipid bilayer, leading to increased membrane permeability, loss of essential intracellular components, and ultimately, irreversible loss of motility and cell death. The significant correlation between the partition coefficient and spermicidal potency supports this membrane-disruption mechanism.[1][2][3]

Experimental Protocols

In-Vitro Spermicidal Activity: The Sander-Cramer Test

A fundamental method used in early research to assess the spermicidal efficacy of compounds like this compound was the Sander-Cramer test.

Preclinical Toxicology Studies

-

Acute Toxicity Studies: To determine the effects of a single high dose and to establish the LD50 (lethal dose for 50% of the animal population). These studies were often conducted in rodents (e.g., mice and rats) via various routes of administration to understand systemic toxicity.

-

Vaginal Irritation Studies: These were crucial for a topically applied product. The spermicide formulation would be applied intravaginally to animals (commonly rabbits) for a specified period, followed by macroscopic and microscopic examination of the vaginal mucosa for signs of irritation, inflammation, or tissue damage.

-

Systemic Toxicity Studies (Repeat-Dose): To evaluate the potential for cumulative toxicity from repeated exposure. These studies would involve daily or frequent administration of the spermicide over an extended period (e.g., 28 or 90 days) in at least two species (one rodent, one non-rodent). A wide range of endpoints would be assessed, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, pregnancy, and fetal development. These studies would investigate the impact of the spermicide on male and female reproductive organs and function, as well as its potential to cause birth defects.

Clinical Trial Design: Efficacy and Safety Assessment

Early clinical trials of this compound aimed to establish its contraceptive efficacy and safety in human subjects. These trials were typically designed as follows:

Summary of Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early in-vitro and clinical research on this compound.

Table 1: In-Vitro Spermicidal Activity of this compound-Coated Condoms

| This compound Concentration | Sperm Motility | Sperm Viability |

| ≥ 0.5 mg/ml | Completely Suppressed | No viable sperm observed |

Data from a study on this compound-coated condoms where normal semen samples were ejaculated directly into the condoms.

Table 2: Comparative Clinical Trial of Neo Sampoon (this compound) vs. Emko Foam (Nonoxynol-9)

| Parameter | Neo Sampoon (60 mg this compound) | Emko Foam (8% Nonoxynol-9) |

| 12-Month Cumulative Pregnancy Rate (per 100 women) | 2.8 | 2.1 |

| 12-Month Continuation Rate (per 100 women) | 77.6 | 77.2 |

Data from a 12-month comparative clinical trial.

Table 3: Incidence of Genital Lesions with this compound Foaming Tablets (14-Day Study)

| Frequency of Use | Incidence of Genital Lesions (%) |

| Once every other day | 5.0 |

| Once a day | 11.8 |

| Twice a day | 27.8 |

| Four times a day | 49.7 |

| Eight times a day | 29.4 |

Data from a randomized, placebo-controlled safety study.

Conclusion

The early research on this compound established it as a potent nonionic surfactant spermicide. Its synthesis from readily available materials and its demonstrated efficacy in in-vitro and clinical studies positioned it as a viable contraceptive agent. The correlation of its spermicidal activity with its physicochemical properties, particularly the partition coefficient, provided a rational basis for its mechanism of action centered on sperm membrane disruption. While effective, subsequent research also highlighted the potential for local toxicity with frequent use, a critical consideration in the development and recommended use of any vaginal microbicide. This guide serves as a detailed repository of the foundational scientific and clinical investigations into this compound, offering valuable insights for the ongoing development of safe and effective contraceptive technologies.

References

- 1. STUDIES ON SPERMICIDAL ACTIVITY OF SURFACTANTS. I. CORRELATION BETWEEN SPERMICIDAL EFFECT AND PHYSICOCHEMICAL PROPERTIES OF P-MENTHANYLPHENYL POLYOXYETHYLENE (8.8) ETHER AND RELATED SURFACTANTS [jstage.jst.go.jp]

- 2. STUDIES ON SPERMICIDAL ACTIVITY OF SURFACTANTS. I. CORRELATION BETWEEN SPERMICIDAL EFFECT AND PHYSICOCHEMICAL PROPERTIES OF P-MENTHANYLPHENYL POLYOXYETHYLENE (8.8) ETHER AND RELATED SURFACTANTS [jstage.jst.go.jp]

- 3. Stork: Studies on spermicidal activity of surfactants. I. Correlation between spermicidal effect and physicochemical properties of p-menthanylphenyl polyoxyethylene (8.8) ether and related surfactants [storkapp.me]

The Discovery and Development of Menfegol: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Menfegol is a non-ionic surfactant developed as a spermicidal agent for vaginal contraception. Chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether, it functions by disrupting the integrity of the sperm cell membrane, leading to rapid immobilization and inviability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, physicochemical properties, and clinical development of this compound. It summarizes key quantitative data from available studies and details relevant experimental methodologies. The document aims to serve as a core reference for professionals in the fields of reproductive health and drug development.

Introduction and Discovery

This compound emerged from the line of research into surface-active agents for contraception that gained momentum in the mid-20th century.[1] It is a non-ionic surfactant synthesized from turpentine (B1165885) oil, placing it in the same functional class as other well-known spermicides like nonoxynol-9 (B121193) and octoxynol-9.[2] While specific details regarding the initial discovery and the researchers involved are not extensively documented in readily available literature, its development is associated with the Japanese pharmaceutical company Eisai Co., Ltd., and it has been marketed under brand names such as Neo Sampoon.[3] this compound has been available primarily in Europe and Asia as a non-prescription topical contraceptive, often formulated into foaming vaginal tablets.[1][3] Unlike nonoxynol-9, it has not received FDA approval for use in the United States.[3]

Chemical Properties and Synthesis

This compound is a heterogeneous mixture of polyoxyethylene ethers, characterized by a p-menthane (B155814) group derived from menthol, a phenyl ring, and a hydrophilic polyoxyethylene chain.

| Property | Value / Description | Source |

| Chemical Name | p-menthanylphenyl polyoxyethylene (8.8) ether | [2] |

| CAS Registry No. | 57821-32-6 | |

| Chemical Class | Non-ionic Surfactant | [2] |

| Appearance | Not specified in reviewed literature. | |

| Solubility | Assumed to be water-soluble due to the polyethylene (B3416737) glycol chain. | [4] |

Synthesis Overview: The synthesis of this compound originates from turpentine oil.[2] While a detailed, step-by-step protocol is not publicly available, the general synthesis of alkylphenyl polyoxyethylene ethers involves a two-step process:

-

Alkylation: A terpene derivative from turpentine oil (such as a menthane precursor) is used to alkylate phenol.

-

Ethoxylation: The resulting p-menthanylphenol is then reacted with ethylene (B1197577) oxide in the presence of a catalyst (typically a base like sodium or potassium hydroxide) to build the polyoxyethylene chain. The average number of ethylene oxide units added per molecule is approximately 8.8, which dictates the surfactant's properties.[5][6][7][8]

Mechanism of Action

The primary mechanism of action for this compound is its activity as a surface-active agent, which is characteristic of surfactant-based spermicides.[2][9]

-

Membrane Disruption: The molecule has both a hydrophobic (lipophilic) p-menthanylphenyl group and a hydrophilic polyoxyethylene chain. The hydrophobic portion partitions into the lipid bilayer of the sperm cell's plasma membrane.

-

Loss of Integrity: This integration disrupts the normal structure and fluidity of the membrane, leading to increased permeability.

-

Cell Lysis and Immobilization: The disruption causes a loss of essential intracellular components and an uncontrolled influx of extracellular fluids, resulting in rapid loss of motility and cell death (lysis).[3]

Studies have shown a significant correlation between the spermicidal potency of non-ionic surfactants like this compound and their partition coefficient, which measures their affinity for lipids. This supports the hypothesis that the primary interaction is with the lipids of the spermatozoal cell membrane.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=vee];

}

Caption: Mechanism of action for this compound as a surfactant spermicide.

Key Experimental Protocols

In Vitro Spermicidal Potency Assessment (Sander-Cramer Assay)

The Sander-Cramer test is a standard in vitro method for assessing the immediate immobilizing activity of a spermicidal agent.[10][11][12]

Methodology:

-

Preparation: A stock solution of this compound is prepared and serially diluted in a buffered saline solution (e.g., PBS) to create a range of test concentrations.

-

Semen Sample: A fresh, liquefied human semen sample with normal parameters (count, motility) is obtained.

-

Exposure: A fixed volume of semen (e.g., 0.1 mL) is mixed rapidly with a larger volume of the this compound test solution (e.g., 0.25 mL) on a microscope slide.

-

Observation: The mixture is immediately observed under a microscope.

-

Endpoint: The primary endpoint is the complete and irreversible cessation of forward sperm motility within a short timeframe, typically 20 seconds.

-

Determination: The minimum effective concentration (MEC) is determined as the lowest concentration of this compound that consistently achieves this endpoint across multiple replicates and donors.

Caption: Workflow for the Sander-Cramer spermicidal assay.

Clinical Safety Assessment for Mucosal Irritation

A key study evaluated the safety of this compound foaming tablets, focusing on the incidence of genital lesions with frequent use.[13][14]

Methodology:

-

Study Design: A randomized, placebo-controlled, double-blind study.

-

Participants: A cohort of 125 female sex workers in Dakar, Senegal.

-

Intervention Groups: Participants were randomized to receive either this compound foaming tablets or a placebo. They were instructed to insert the tablets at varying frequencies: once every other day, or 1, 2, 4, or 8 times per day.

-

Duration: The study period was 14 days.

-

Primary Endpoint: The incidence of genital epithelial lesions.

-

Assessment Method: Lesions were diagnosed and assessed objectively using colposcopy, a procedure that provides a magnified view of the cervix and vaginal walls.

-

Data Analysis: The frequency of lesions was calculated for each usage group and compared between the this compound and placebo arms using appropriate statistical tests (e.g., P-value for trend).

Clinical Development and Efficacy

Contraceptive Efficacy

This compound, like other spermicides, has a higher failure rate when used alone compared to hormonal methods or intrauterine devices.[1] Spermicides are often recommended for use in conjunction with barrier methods like diaphragms or condoms to increase efficacy.[1] A study on this compound-coated condoms demonstrated complete suppression of sperm motility and viability, suggesting enhanced contraceptive efficacy over the use of a condom alone.[15]

Safety and Toxicology

The primary safety concern identified in clinical research is the potential for mucosal irritation and epithelial disruption, particularly with frequent use. A significant clinical trial provided quantitative data on this adverse effect.[13][14][16]

Table 1: Incidence of Colposcopically Diagnosed Genital Lesions with this compound Use

| Frequency of Tablet Use | Incidence of Lesions in this compound Group (%) | Incidence of Lesions in Placebo Group (%) |

| Once every other day | 5.0% | 11.1% (for <8 times/day) |

| 1 time per day | 11.8% | 11.1% (for <8 times/day) |

| 2 times per day | 27.8% | 11.1% (for <8 times/day) |

| 4 times per day | 49.7% | 11.1% (for <8 times/day) |

| 8 times per day | 29.4% | 23.5% |

| (Data sourced from the 1995 study in The Journal of Infectious Diseases)[13][14][16] |

The study concluded that the high incidence of genital lesions with use more than once daily was a significant concern.[13][14][16] This epithelial damage is a critical issue as it could potentially increase the risk of transmission of sexually transmitted infections (STIs), including HIV, a concern that has been raised for other surfactant spermicides like nonoxynol-9.[1]

Conclusion

This compound is a potent non-ionic surfactant spermicide that effectively immobilizes sperm in vitro. Its development provided a non-hormonal contraceptive option, primarily used in Europe and Asia. The mechanism of action is well-understood to be the disruption of the sperm cell membrane, a function of its amphiphilic chemical structure. However, its clinical development has been significantly impacted by safety concerns. Clinical data clearly demonstrates a dose- and frequency-dependent increase in the incidence of genital mucosal lesions. This finding has limited its potential, particularly as a microbicide for STI prevention, and underscores the critical importance of objective safety assessments like colposcopy in the development of vaginal drug products. Future research in this area must focus on developing agents that can achieve high spermicidal potency without compromising the integrity of the vaginal epithelium.

References

- 1. Spermicide - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Vaginal contraceptives: worldwide use remains low but methods have potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0359402A2 - Long lasting contraceptive suppository composition and methods of use - Google Patents [patents.google.com]

- 5. CN103642025A - Synthesis method of 4-hydroxybutyl vinyl ether polyoxyethylene ether - Google Patents [patents.google.com]

- 6. CN102898639B - Synthesis method of methyl allyl alcohol polyethenoxy ether - Google Patents [patents.google.com]

- 7. CN105461914A - Methyl allyl polyoxyethylene ether and preparation method and application thereof - Google Patents [patents.google.com]

- 8. CN102134313A - Method for preparing methyl allyl alcohol polyoxyethylene ether - Google Patents [patents.google.com]

- 9. Eisai Co., Ltd.ï½A human health care company [eisai.com]

- 10. Comparison of the potency of d-propranolol, chlorhexidine and nonoxynol-9 in the Sander-Cramer test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Review: in vitro spermicidal tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frequent use of this compound spermicidal vaginal foaming tablets associated with a high incidence of genital lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eisaiâs Research & Development Activities for the Improvement of Access to Medicines | Research & Development for Improving Access to Medicines | Eisai Co., Ltd. [eisai.com]

- 15. Research and Development (R&D) | Innovation | Eisai Co., Ltd. [eisai.com]

- 16. Optimization and Application of In Vitro and Ex Vivo Models for Vaginal Semisolids Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Menfegol's Effect on Sperm Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menfegol is a nonionic surfactant spermicidal agent belonging to the p-menthanyl-phenyl-polyoxyethylene ether family. Its primary application is in contraception, where it functions by rapidly immobilizing and killing spermatozoa upon contact. The fundamental mechanism of action of this compound, like other nonionic surfactants, is the disruption of the sperm cell's plasma membrane integrity. This guide provides an in-depth technical overview of the effects of this compound on sperm membrane integrity, drawing on available data for this compound and the closely related, extensively studied nonionic surfactant spermicide, nonoxynol-9 (B121193) (N-9), to provide a comprehensive understanding.

Data Presentation

The spermicidal efficacy of this compound is dose-dependent. While specific quantitative dose-response and time-course data for this compound's effect on sperm membrane integrity are limited in publicly available literature, existing studies and data from the analogous nonionic surfactant nonoxynol-9 provide valuable insights into its potent activity.

Table 1: Spermicidal Efficacy of this compound

| Concentration | Observation | Source |

| ≥ 0.5 mg/ml | Strong spermicidal activity, complete suppression of sperm motility, and no viable sperm observed. | [1] |

Table 2: Cytotoxicity and Spermicidal Efficacy of Nonoxynol-9 (as a proxy for this compound)

| Parameter | Value | Cell Type/Condition | Source |

| LC50 (24 hours) | 24 µg/ml | Rat Liver Cells | [2] |

| Effective Concentration | 100 µg/ml | Human Semen (immobilization within minutes) | [2] |

| Pregnancy Probability (6 months, typical use) | 22% | 52.5 mg gel | [3] |

| Pregnancy Probability (6 months, typical use) | 16% | 100 mg gel | [3] |

| Pregnancy Probability (6 months, typical use) | 14% | 150 mg gel | [3] |

Mechanism of Action: Disruption of Sperm Membrane Integrity

As a nonionic surfactant, this compound's molecular structure consists of a hydrophobic p-menthanyl-phenyl group and a hydrophilic polyoxyethylene chain. This amphipathic nature drives its interaction with the sperm's plasma membrane, which is a lipid bilayer.

The proposed mechanism involves the insertion of the hydrophobic portion of the this compound molecule into the lipid bilayer of the sperm membrane. This disrupts the organized structure of the membrane, leading to increased permeability and loss of its selective barrier function. The consequences of this membrane disruption are catastrophic for the sperm cell.[4]

Experimental Protocols

Several established methodologies are employed to assess sperm membrane integrity and viability following exposure to spermicidal agents like this compound.

Eosin-Nigrosin Staining

This is a common supravital staining technique to differentiate between live and dead sperm.

-

Principle: Live sperm with intact plasma membranes exclude the eosin (B541160) stain, while dead sperm with compromised membranes take up the pink/red eosin stain. Nigrosin provides a dark background for better visualization.

-

Protocol:

-

A small aliquot of the sperm suspension (treated with this compound or control) is mixed with an equal volume of 1% eosin Y solution.

-

After 30 seconds, an equal volume of 10% nigrosin solution is added and mixed.

-

A smear is prepared on a microscope slide and allowed to air dry.

-

The slide is examined under a light microscope. Live sperm appear unstained (white) against the dark background, while dead sperm are stained pink or red.

-

At least 200 sperm are counted, and the percentage of live and dead sperm is calculated.

-

Hypo-osmotic Swelling (HOS) Test

The HOS test assesses the functional integrity of the sperm plasma membrane.

-

Principle: Sperm with intact and functional plasma membranes will swell when exposed to a hypo-osmotic solution due to the influx of water. This swelling is typically observed as a coiling of the sperm tail.

-

Protocol:

-

A hypo-osmotic solution (e.g., a 1:1 mixture of 150 mOsm fructose (B13574) and 150 mOsm sodium citrate) is prepared.[5]

-

Sperm suspension is mixed with the HOS solution (typically in a 1:10 ratio) and incubated at 37°C for 30-60 minutes.[5]

-

A drop of the mixture is placed on a microscope slide and observed under a phase-contrast microscope.

-

Sperm with coiled tails are considered to have intact functional membranes, while those with no change in their tails have damaged membranes.

-

At least 200 sperm are counted to determine the percentage of swollen (viable) sperm.

-

References

- 1. Spermicidal activity of this compound-coated condom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the cytotoxicity and genotoxicity of the spermicides nonoxynol-9 and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contraceptive effectiveness and safety of five nonoxynol-9 spermicides: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]

- 5. Development of an assay to assess the functional integrity of the human sperm membrane and its relationship to other semen characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Menfegol as a Microbicide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menfegol, a non-ionic surfactant spermicide, has been investigated for its potential as a topical microbicide to prevent sexually transmitted infections (STIs), including HIV. This document provides a comprehensive technical overview of the existing research on this compound's microbicidal properties. It details its mechanism of action, summarizes in vitro efficacy data, outlines relevant experimental protocols, and explores the significant safety concerns that have emerged from clinical findings. The information is intended to serve as a resource for researchers and professionals in the field of microbicide development, highlighting both the potential and the limitations of this compound as a candidate microbicide.

Introduction

The development of safe and effective topical microbicides remains a critical goal in global health to empower individuals, particularly women, to protect themselves from STIs. This compound, a nonoxynol-9 (B121193) analogue, functions as a surfactant, disrupting the lipid membranes of sperm and pathogens. Its spermicidal activity and initial in vitro evidence of anti-HIV activity prompted further investigation into its broader microbicidal potential. This whitepaper synthesizes the available scientific literature to provide a detailed technical guide on this compound's profile as a microbicide.

Mechanism of Action

This compound is a non-ionic surfactant composed of menthylphenyl ethers of macrogols.[1] Its primary mechanism of action is the disruption of cellular and viral membranes.[2]

-

Spermicidal Action: As a surfactant, this compound dissolves the lipid components of the sperm cell membrane, leading to increased permeability, loss of integrity, and subsequent immobilization and death of the spermatozoa.[2]

-

Microbicidal Action: The same membrane-disrupting properties are responsible for its activity against enveloped viruses, such as HIV and Herpes Simplex Virus (HSV). This compound intercalates into the viral lipid envelope, causing destabilization, and inactivation of the virus, thereby preventing it from infecting host cells.

The following diagram illustrates the proposed mechanism of action:

In Vitro Efficacy

Limited quantitative data is available regarding the in vitro efficacy of this compound against a range of sexually transmitted pathogens. The table below summarizes the key findings from a notable study.

| Pathogen | Assay Type | Effective Concentration | Exposure Time | Reference |

| Herpes Simplex Virus Type 2 (HSV-2) | Inactivation Assay | 0.1% | ≥ 30 seconds | [3] |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Inactivation Assay | 0.025% | ≥ 30 seconds | [3] |

Note: There is a lack of published data on the in vitro efficacy of this compound against other common STIs such as Neisseria gonorrhoeae and Chlamydia trachomatis.

Experimental Protocols

This section provides an overview of the methodologies that would be employed to evaluate the in vitro efficacy of a candidate microbicide like this compound.

Plaque Reduction Assay for HSV Efficacy

This assay is a standard method for determining the antiviral activity of a compound against cytopathic viruses like HSV.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the HSV stock.

-

Infection: Infect the cell monolayers with a standardized amount of virus for 1-2 hours.

-

Treatment: Remove the viral inoculum and add an overlay medium containing various non-toxic concentrations of this compound.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 value is determined from the dose-response curve.

The following diagram illustrates the workflow of a plaque reduction assay:

References

The Foaming Action of Menfegol Tablets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanisms and physicochemical principles governing the foaming action of Menfegol tablets. This compound, a non-ionic surfactant, is the active spermicidal agent in certain contraceptive foaming tablets. The efficacy of these tablets is critically dependent on their ability to rapidly generate a stable, voluminous foam upon application, which serves as a carrier and barrier for the spermicide. This document outlines the fundamental processes, presents key quantitative data derived from analogous compounds, details relevant experimental protocols, and visualizes the underlying mechanisms.

Core Foaming Mechanism: Effervescence and Surfactant Stabilization

The foaming action of a this compound tablet is not an intrinsic property of the this compound molecule itself but results from a carefully designed formulation that combines an effervescent couple with the surfactant properties of this compound.

The primary mechanism involves three key stages:

-

Tablet Disintegration and Dissolution : Upon contact with aqueous fluid, the tablet matrix rapidly disintegrates.

-

Effervescent Reaction : The formulation includes an acid source (e.g., citric acid, tartaric acid) and a carbonate/bicarbonate source (e.g., sodium bicarbonate). In the presence of water, these components react to produce carbon dioxide (CO₂) gas.

-

Reaction: 3NaHCO₃ + C₆H₈O₇ → Na₃C₆H₅O₇ + 3H₂O + 3CO₂(g)

-

-

Foam Generation and Stabilization : The generated CO₂ gas bubbles are trapped and stabilized by this compound. As a non-ionic surfactant, this compound molecules orient themselves at the gas-liquid interface, reducing the surface tension and creating a stable foam structure. The hydrophobic tail of the this compound molecule orients into the gas phase, while the hydrophilic polyoxyethylene head remains in the aqueous phase, forming a resilient film around the bubbles.

Quantitative Physicochemical Data

Direct, publicly available quantitative data on the foaming properties of this compound is scarce. The following tables summarize representative data for non-ionic polyoxyethylene (POE) alkyl ether surfactants, which are structurally and functionally analogous to this compound (p-menthanylphenyl polyoxyethylene (8.8) ether). This data is essential for formulation development and quality control.

Disclaimer: The data presented below is collated from studies on analogous non-ionic surfactants and should be considered representative.[1][2][3] Specific values for this compound may vary.

Table 1: Surfactant Physicochemical Properties (Analogous POE Ethers)

| Parameter | Representative Value | Significance in Foaming |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.05 - 0.15 mM | Concentration above which surfactant molecules form micelles, leading to a significant drop in surface tension and enabling stable foam formation.[4] |

| Surface Tension at CMC (γ_cmc) | 30 - 40 mN/m | Low surface tension is critical for reducing the energy required to create gas-liquid interfaces, thus facilitating foam generation. |

| Hydrophile-Lipophile Balance (HLB) | 12 - 14 | An HLB in this range indicates good oil-in-water emulsification and detergent properties, which correlates with the ability to form stable aqueous foams. |

Table 2: Representative Foam Characteristics (Aqueous Solutions of Analogous Surfactants)

| Parameter | Representative Value | Significance for Product Efficacy |

|---|---|---|

| Foam Expansion Ratio | 5:1 - 10:1 | Defines the volume of foam generated from a given volume of liquid; a higher ratio indicates greater coverage area.[5][6] |

| Foam Stability (25% Drainage Time) | 3 - 8 minutes | Measures the time for 25% of the liquid to drain from the foam; longer times indicate a more stable foam that persists to act as a barrier.[7] |

| Initial Foam Height (Ross-Miles) | 100 - 150 mm | A standardized measure of a surfactant's intrinsic ability to produce foam under low-agitation conditions.[8] |

Experimental Protocols

Detailed and standardized experimental protocols are required to quantify the performance of a foaming tablet.

Protocol: Determination of Foam Expansion Ratio and Stability

Objective: To measure the volume and stability of foam generated by a this compound tablet.

Methodology:

-

Preparation: Prepare a vessel of simulated vaginal fluid (SVF) or purified water at 37°C ± 1°C. A 100 mL graduated cylinder is typically used.

-

Initiation: Place one this compound tablet into the graduated cylinder containing a specified volume (e.g., 20 mL) of the test fluid.

-

Foam Generation: Allow the effervescent reaction to proceed to completion (i.e., until gas evolution ceases).

-

Expansion Ratio Measurement: Immediately record the total volume of the foam generated (V_foam). The initial liquid volume is V_liquid.

-

Calculation: Foam Expansion Ratio = V_foam / V_liquid.[9]

-

-

Stability (Drainage Time) Measurement: Start a timer immediately after foam generation ceases. Record the time it takes for 25% of the initial liquid volume (0.25 * V_liquid) to collect at the bottom of the graduated cylinder. This is the 25% drainage time.[10][11]

-

Data Recording: Record all measurements. The experiment should be repeated (n≥3) for statistical validity.

References

- 1. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical characterization of polyoxyethylene (POE)-based nonionic surfactants in single and mixed micellar environments for anticancer drug solubilization enhancement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. brewerint.com [brewerint.com]

- 5. firewize.com.au [firewize.com.au]

- 6. buckeyef.com [buckeyef.com]

- 7. tft.com [tft.com]

- 8. jrhessco.com [jrhessco.com]

- 9. Study on the Influence of Expansion Ratio on the Effectiveness of Foam in Suppressing Forest Surface Fires [mdpi.com]

- 10. firefightingfoam.com [firefightingfoam.com]

- 11. forede.com [forede.com]

Toxicological Profile of Menfegol: An Analysis of Early Research Data

Despite a comprehensive review of publicly available scientific literature, detailed preclinical toxicological data from early studies on the spermicidal agent Menfegol are not readily accessible. The available information primarily centers on its clinical application and local tolerance in humans, with a notable absence of quantitative data from foundational animal studies typically required for a complete toxicological profile.

This technical guide synthesizes the limited available information and outlines the standard toxicological assessments that would have been necessary to establish a comprehensive safety profile for this compound during its early development. This document is intended for researchers, scientists, and drug development professionals to understand the known aspects of this compound's safety and the significant data gaps in the public domain.

Local Tolerance in Humans: Vaginal Irritation

The most prominent safety data available for this compound comes from a randomized, placebo-controlled clinical study investigating the effects of frequent use of this compound foaming tablets on the genital mucosa.

Experimental Protocol: Clinical Vaginal Irritation Study

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 125 female sex workers in Dakar, Senegal.

-

Treatment: this compound vaginal foaming tablets or a placebo.

-

Dosage Regimen: Participants used the tablets at increasing frequencies over a 14-day period: once every other day, and 1, 2, 4, or 8 times a day.

-

Primary Endpoint: Incidence of colposcopically diagnosed genital lesions.

-

Secondary Endpoint: Association between subjective genital symptoms and observed lesions.

Quantitative Data: Incidence of Genital Lesions

The study revealed a dose-dependent increase in the frequency of genital lesions with more frequent use of this compound tablets.

| Frequency of Use | Incidence of Genital Lesions (this compound Group) | Incidence of Genital Lesions (Placebo Group) |

| Once every other day | 5.0% | 11.1% (for <8 times daily) |

| Once a day | 11.8% | 11.1% (for <8 times daily) |

| Twice a day | 27.8% | 11.1% (for <8 times daily) |

| Four times a day | 49.7% | 11.1% (for <8 times daily) |

| Eight times a day | 29.4% | 23.5% |

Note: The placebo group data was aggregated for frequencies less than 8 times daily.

The study concluded that the high incidence of genital lesions with use more than once daily suggests that frequent application of this compound should not be recommended[1][2][3][4].

Data Gaps in Preclinical Toxicology

A thorough search for early preclinical toxicology studies on this compound did not yield specific data on the following critical endpoints. The subsequent sections outline the standard methodologies for these assessments, which would be essential for a complete toxicological profile.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single large dose.

-

Test System: Typically rats or mice.

-

Administration: A single dose of the test substance administered via oral gavage.

-

Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the test animals (LD50).

-

Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Subacute and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer duration.

-

Test System: Commonly rats (for 28-day and 90-day studies) and a non-rodent species like dogs (for 90-day studies).

-

Administration: Daily oral administration of the test substance for 28 or 90 consecutive days.

-

Dose Levels: At least three dose levels and a control group. The highest dose is intended to produce some toxicity, while the lowest dose aims to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

Reproductive and Developmental Toxicity

These studies are crucial for assessing the potential of a substance to interfere with reproduction and normal development.

-

Test System: Male and female rats.

-

Administration: The test substance is administered to males for a period before mating and to females before and during early pregnancy.

-

Endpoints: Mating performance, fertility rates, number of implantations, and early embryonic viability.

-

Test System: Pregnant rabbits.

-

Administration: The test substance is administered during the period of organogenesis.

-

Endpoints: Maternal health, number of live and dead fetuses, fetal body weight, and examination of fetuses for external, visceral, and skeletal abnormalities.

Genotoxicity

Genotoxicity assays determine if a substance can damage genetic material (DNA), which can lead to mutations and potentially cancer.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that prevent them from synthesizing an essential amino acid.

-

Methodology: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology: Cells are exposed to the test substance, and then metaphase chromosomes are examined microscopically for structural abnormalities.

-

Test System: Rodents, typically mice or rats.

-

Methodology: Animals are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in immature red blood cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

Visualizing Toxicological Assessment Workflows

While specific signaling pathways for this compound's potential toxicity are unknown due to the lack of data, the following diagrams illustrate the generalized workflows for key toxicological assessments.

Caption: Generalized workflow for a chronic toxicity study.

Caption: Standard battery of genotoxicity testing.

Conclusion

The publicly available toxicological profile of this compound is notably incomplete, especially concerning early preclinical animal studies. The primary safety information relates to local vaginal irritation with frequent clinical use. For a comprehensive understanding of this compound's safety, data from acute, subacute, chronic, reproductive, and genotoxicity studies would be required. The absence of this information in the public domain represents a significant limitation in providing a complete toxicological assessment for researchers and drug development professionals. It is possible that such data exists in proprietary archives or regulatory submissions that are not publicly accessible.

References

Methodological & Application

Application Note & Protocol: In Vitro Spermicidal Assay for Menfegol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menfegol is a non-ionic surfactant spermicidal agent designed for vaginal contraception. It functions by disrupting the cell membrane of spermatozoa, leading to their immobilization and death. This application note provides a detailed protocol for assessing the spermicidal activity of this compound in vitro, based on established methodologies for evaluating spermicidal agents. The primary method described is a modified Sander-Cramer assay, which evaluates the minimum effective concentration (MEC) required to immobilize sperm within a short timeframe.

Experimental Protocols

1. Materials and Reagents

-

This compound (or test formulation containing this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Human semen sample (obtained from healthy donors after 2-3 days of abstinence)

-

Biggers, Whitten, and Whittingham (BWW) medium or other suitable sperm culture medium

-

Eosin-Nigrosin stain

-

Microscope slides and coverslips

-

Positive displacement pipettes

-

Incubator (37°C)

-

Light microscope (phase-contrast recommended)

-